N-(3-chlorophenyl)-N'-(2-methoxybenzyl)ethanediamide
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Overview
Description
N-(3-chlorophenyl)-N’-(2-methoxybenzyl)ethanediamide is an organic compound that belongs to the class of ethanediamides This compound is characterized by the presence of a 3-chlorophenyl group and a 2-methoxybenzyl group attached to the ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-N’-(2-methoxybenzyl)ethanediamide typically involves the reaction of 3-chloroaniline with 2-methoxybenzylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Step 1: Formation of Intermediate:
- React 3-chloroaniline with a coupling agent such as carbonyldiimidazole (CDI) to form an activated intermediate.
- Reaction conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).
- Step 2: Coupling Reaction:
- Add 2-methoxybenzylamine to the reaction mixture and allow the reaction to proceed.
- Reaction conditions: Stirring at room temperature for several hours.
- Step 3: Purification:
- Purify the product using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of N-(3-chlorophenyl)-N’-(2-methoxybenzyl)ethanediamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorophenyl)-N’-(2-methoxybenzyl)ethanediamide can undergo various chemical reactions, including:
- Oxidation:
- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Major products: Oxidized derivatives with altered functional groups.
- Reduction:
- Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Major products: Reduced derivatives with modified functional groups.
- Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
- Common reagents: Nucleophiles such as amines or thiols.
- Major products: Substituted derivatives with new functional groups.
Scientific Research Applications
N-(3-chlorophenyl)-N’-(2-methoxybenzyl)ethanediamide has several applications in scientific research, including:
- Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
- Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of bioactive compounds.
- Medicine:
- Explored for its potential therapeutic applications, such as in the treatment of certain diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
- Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-(2-methoxybenzyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
- Molecular Targets:
- Binding to specific receptors or enzymes, leading to modulation of their activity.
- Interaction with cellular components such as DNA or proteins.
- Pathways Involved:
- Activation or inhibition of signaling pathways that regulate cellular processes.
- Induction of apoptosis or other cellular responses.
Comparison with Similar Compounds
N-(3-chlorophenyl)-N’-(2-methoxybenzyl)ethanediamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
- N-(3-chlorophenyl)-N’-(2-hydroxybenzyl)ethanediamide:
- Similar structure but with a hydroxy group instead of a methoxy group.
- Different chemical and biological properties.
- N-(3-bromophenyl)-N’-(2-methoxybenzyl)ethanediamide:
- Similar structure but with a bromine atom instead of a chlorine atom.
- Different reactivity and applications.
- N-(3-chlorophenyl)-N’-(2-methoxyphenyl)ethanediamide:
- Similar structure but with a phenyl group instead of a benzyl group.
- Different physical and chemical properties.
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-8-3-2-5-11(14)10-18-15(20)16(21)19-13-7-4-6-12(17)9-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNYTZBEHNIRDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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